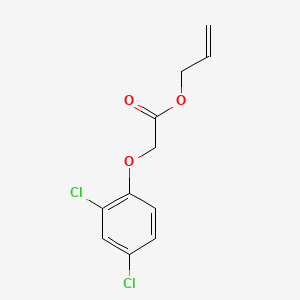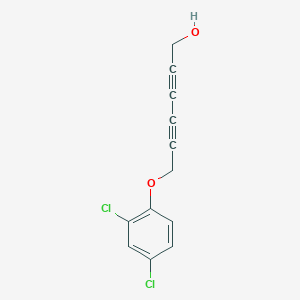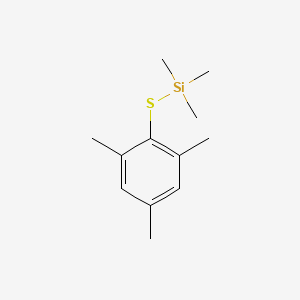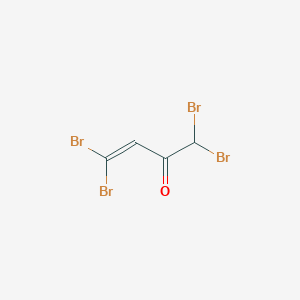
2,2-Diethyl-2H-1,3-dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-2H-1,3-dioxole is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms. It is a derivative of dioxolane, with two ethyl groups attached to the second carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethyl-2H-1,3-dioxole can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the implementation of in situ transacetalization processes are common to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-2H-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols .
Scientific Research Applications
2,2-Diethyl-2H-1,3-dioxole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Diethyl-2H-1,3-dioxole involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the electron-donating effects of the ethyl groups and the ring structure, which provides resistance to hydrolysis and oxidation . The compound interacts with molecular targets through its oxygen atoms, facilitating various chemical transformations.
Comparison with Similar Compounds
1,3-Dioxolane: Similar in structure but lacks the ethyl groups, making it less stable.
1,3-Dioxane: A six-membered ring analog with different chemical properties.
Tetrahydrofuran (THF): A related compound with a single oxygen atom in the ring.
Uniqueness: 2,2-Diethyl-2H-1,3-dioxole stands out due to its enhanced stability and resistance to hydrolysis compared to its analogs. The presence of ethyl groups provides additional steric hindrance, making it a preferred choice in applications requiring robust chemical stability .
Properties
CAS No. |
59953-85-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2-diethyl-1,3-dioxole |
InChI |
InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
HOMANNWVKGBSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC=CO1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)

![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)

![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)



![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)
![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)

